molecular formula C2H8N2O2 B1329945 Hydrazine acetate CAS No. 7335-65-1

Hydrazine acetate

Cat. No. B1329945
CAS RN: 7335-65-1
M. Wt: 92.1 g/mol
InChI Key: YFHNDHXQDJQEEE-UHFFFAOYSA-N
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Description

Hydrazine acetate is not directly mentioned in the provided papers, but the studies involve hydrazine and its reactions with various acetate-containing compounds. Hydrazine is a highly reactive and toxic chemical, commonly used as a reducing agent and in the synthesis of various chemical compounds.

Synthesis Analysis

The synthesis of hydrazine-related compounds is a topic of interest in several papers. For instance, the regioselective synthesis of 1,3,5-substituted pyrazoles from acetylenic ketones and hydrazines is reported, showing high selectivity and excellent yields . Another study describes the copper-catalyzed asymmetric formal [3 + 2] cycloaddition of propargylic acetates with hydrazines, leading to the formation of chiral 2-pyrazolines with high enantioselectivity . Additionally, Lewis acid-promoted synthesis of N-unsubstituted hydrazones from acetophenone, isatin derivatives, and hydrazine is detailed, with BF3 as a catalyst .

Molecular Structure Analysis

The molecular structures of hydrazine-based compounds have been characterized using various techniques. In one study, Schiff bases derived from methyl acetoacetate and α-hydroxyacetophenone were characterized by FT-IR, UV-Vis, 1H NMR, Mass spectra, and single crystal X-ray diffraction . Density functional theory (DFT) calculations were also performed to optimize the geometrical parameters, which showed good agreement with experimental data .

Chemical Reactions Analysis

Several papers discuss the chemical reactions involving hydrazine. A probe with double acetoxyl moieties was synthesized for the selective detection of hydrazine, demonstrating a "turn-on" fluorescence response . Another study highlights the selective signaling of hydrazine using dichlorofluorescein and resorufin acetates, which undergo hydrazinolysis to produce chromogenic and fluorescent signals . Additionally, a naphthalimide trifluoroacetyl acetonate compound reacts selectively with hydrazine to form a five-membered ring, leading to fluorescence changes .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine and its derivatives are explored in various contexts. For instance, the spectrophotometric determination of hydrazine is based on its ability to reduce nitrate to nitrite, with the method being sensitive and selective . The redox properties of hydrazine are also utilized in its determination with lead(IV) acetate in non-aqueous media . Furthermore, the simultaneous quantitation of trace levels of hydrazine and acetohydrazide in pharmaceuticals is achieved through benzaldehyde derivatization, followed by liquid chromatography-mass spectrometry .

Scientific Research Applications

1. Synthesis of NiTe and NiTe2 Nanorods

  • Summary of Application: Hydrazine hydrate, which contains hydrazine, is used in the synthesis of NiTe and NiTe2 nanorods. These nanostructures have stoichiometric chemical compositions and are grown in an efficient one-pot hydrothermal approach .
  • Methods of Application: In the synthesis, hydrazine hydrate plays multiple roles, such as a dissolving agent, reductant, and structure-directing agent. The samples were characterized using various analytical methods .
  • Results or Outcomes: The optical band gap value of the prepared NiTe and NiTe2 NRs phases was found to be 3.25 and 3.0 eV, showing the semiconductor properties and potential for a wide range of applications .

2. Synthesis of Hydrazones, Quinazolines, and Schiff Bases

  • Summary of Application: Hydrazine is used in the synthesis of hydrazones, quinazolines, and Schiff bases. These compounds are synthesized by combining suitable aldehydes with four hydrazides .
  • Methods of Application: A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
  • Results or Outcomes: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods .

3. Cleavage of Glycosidic Esters and Anomeric Denitration of Carbohydrates

  • Summary of Application: Hydrazine acetate is used as a reagent for the cleavage of glycosidic esters and anomeric denitration of carbohydrates .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of these reactions are not detailed in the source .

4. Cancer Treatment Research

  • Summary of Application: Hydrazone compounds, which can be derived from hydrazine, are being researched for their unique biological action and excellent coordination ability in cancer treatment .
  • Methods of Application: Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy .
  • Results or Outcomes: While no one chemotherapeutic agent has been demonstrated to be 100% successful in cancer treatment, hydrazone compounds are considered hot topics in pharmaceutical research .

5. Synthesis of Acyl Hydrazides

  • Summary of Application: Acyl hydrazides, which can be synthesized from hydrazine, are synthetically versatile scaffolds that have been successfully exploited for the construction of various useful moieties .
  • Methods of Application: There are various approaches for the synthesis of acyl hydrazides from aldehyde precursors, including metal-based (rhodium, copper) and non-metal-based (aerobically- and photoorganocatalytically-initiated) methods .
  • Results or Outcomes: Acyl hydrazides have been prepared from many methods through the years with a substantial increase in the number of reported methodologies in the past decade .

6. Synthesis of Hydrazone Compounds

  • Summary of Application: Hydrazone compounds, which can be derived from hydrazine, are being researched for their unique biological action and excellent coordination ability in cancer treatment .
  • Methods of Application: Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy .
  • Results or Outcomes: While no one chemotherapeutic agent has been demonstrated to be 100% successful in cancer treatment, hydrazone compounds are considered hot topics in pharmaceutical research .

Safety And Hazards

Hydrazine acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause an allergic skin reaction and may be toxic if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

acetic acid;hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHNDHXQDJQEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064632
Record name Hydrazinium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazine acetate

CAS RN

7335-65-1, 13255-48-6
Record name Hydrazine, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7335-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, acetate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, acetate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrazinium acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrazinium acetate
Source European Chemicals Agency (ECHA)
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Record name Hydrazine Acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,660
Citations
Y Zhu, M Regner, F Lu, H Kim, A Mohammadi… - RSC …, 2013 - pubs.rsc.org
… hydrazine acetate to be one such compound; whereas the basicity of hydrazine is buffered via acetic acid, this reagent remains a good nucleophile. Hydrazine acetate … hydrazine acetate…
Number of citations: 20 pubs.rsc.org
W Chen, W Du, Y Sun, H Zhang, X Zhang… - ACS Applied …, 2021 - ACS Publications
… The performance of the device can be greatly improved by introducing hydrazine acetate as the additive in the perovskite precursor solution. With the optimal ratio, the C-PSCs achieve …
Number of citations: 3 pubs.acs.org
T Toyokuni, S Cai, B Dean - Synthesis, 1992 - thieme-connect.com
… -D-galactopyranosyl)-α,β-D-glucopyranosyl nitrate (3), and 6-O-acetyl-2-azido-2-deoxy-3,4-O-isopropylidene-α,β-D-galactopyranosyl nitrate (5) with a slight excess of hydrazine acetate …
Number of citations: 16 www.thieme-connect.com
R Khan, PA Konowicz, L Gardossi… - Australian journal of …, 1996 - CSIRO Publishing
… However, piperidine on prolonged treatment leads to the corresponding 1-piperidyl 2-hydroxy deri~atives,~ and hydrazine acetate is considerably more expensive than hydrazine …
Number of citations: 37 www.publish.csiro.au
F Sakiyama, S Sakai - Bulletin of the Chemical Society of Japan, 1971 - journal.csj.jp
… The reaction of the model compound with an excess of hydrazine acetate at 25–30C for 24–48 hr gave rise to the selective cleavage of the kynurenyl bond together with a concomitant …
Number of citations: 6 www.journal.csj.jp
Y Zhu, M Regner, F Lu, H Kim, A Mohammadi… - researchgate.net
… hydrazine acetate to be one such compound; whereas the basicity of hydrazine is buffered via acetic acid, this reagent remains a good nucleophile. Hydrazine acetate … hydrazine acetate…
Number of citations: 2 www.researchgate.net
H YAJIMA, K KAWASAKI, Y OKADA… - Chemical and …, 1968 - jstage.jst.go.jp
… Treatment of NE—iormyllysine with dilute aqueous hydrazine acetate or hydroxylamine hydrochloride in aqueous pyridine regenerated lysine in satisfactory yield. These methods were …
Number of citations: 25 www.jstage.jst.go.jp
G Song, H Liu, W Zhang, M Geng, Y Li - Bioorganic & medicinal chemistry, 2010 - Elsevier
… intermediate 31, which was subjected to hydrazine acetate to cleave the Lev group, furnishing … During a trial of the preparation of 10 by treating 34 with hydrazine acetate, we found that …
Number of citations: 24 www.sciencedirect.com
H Ulrich, B Tucker, AAR Sayigh - Journal of the American …, 1968 - ACS Publications
… was subsequently treated with 5% aqueous hydrazine acetate at 37 for 48 hr to remove … of aqueous hydrazine acetate or hydroxylamine hydrochloride in pyridine for the removal of the …
Number of citations: 16 pubs.acs.org
M Bordun, JM O'Connor, GR Padmanabhan… - Analytical …, 1977 - ACS Publications
… Hydrazine and hydrazine acetate were obtained from Eastman Organic Chemicals. … 0 Hydrazine, hydrazine acetate, and hydrazine dihydrochloride were analyzed in 95% ethanol, …
Number of citations: 5 pubs.acs.org

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